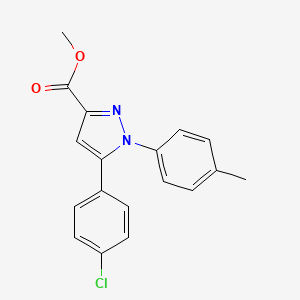

methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Description

Methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a 4-chlorophenyl substituent at the 5-position and a 4-methylphenyl group at the 1-position of the pyrazole ring. The methyl ester at the 3-position enhances its lipophilicity, making it a candidate for pharmacological applications, particularly in cannabinoid receptor modulation . Its synthesis typically involves condensation reactions of hydrazine derivatives with β-ketoesters, followed by functional group modifications, as seen in analogous compounds .

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-12-3-9-15(10-4-12)21-17(11-16(20-21)18(22)23-2)13-5-7-14(19)8-6-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNYTNGHRIOWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)OC)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to various substituted pyrazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate, as anticancer agents. Pyrazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, some derivatives have demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 26 |

| Another Pyrazole Derivative | MCF-7 | 0.46 |

| Yet Another Derivative | HCT116 | 0.39 |

Studies indicate that these compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Aurora kinase pathway, which is critical for cell division and has been a target for cancer therapy .

1.2 Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been investigated for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating conditions such as arthritis and other inflammation-related disorders .

Material Science Applications

2.1 Coordination Chemistry

Pyrazole compounds, including this compound, have been utilized as ligands in coordination chemistry. They form complexes with various metal ions, which can be used in catalysis and as sensors for detecting environmental pollutants . The ability to form stable metal-organic frameworks (MOFs) with pyrazole ligands enhances their application in gas storage and separation technologies.

2.2 Photophysical Properties

The unique structural features of pyrazole derivatives contribute to their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of this compound into polymer matrices has been explored to improve the efficiency of light-emitting devices .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study conducted by Wei et al., this compound was evaluated against A549 lung cancer cells. The compound exhibited an IC50 value of 26 µM, demonstrating significant growth inhibition compared to control treatments . This study underscores the potential for further development into therapeutic agents targeting lung cancer.

Case Study 2: Anti-inflammatory Mechanism Investigation

Research by Soliman et al. focused on the anti-inflammatory effects of pyrazole derivatives, including this compound. The study found that these compounds effectively reduced levels of inflammatory markers in vitro, suggesting a mechanism involving the inhibition of nuclear factor kappa B (NF-κB) signaling pathways . This finding supports the potential use of pyrazole derivatives in managing chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cannabinoid Receptor Interactions

- Target Compound : While direct receptor affinity data are unavailable, structural analogs like SR144528 (Ki CB2 = 0.6 nM) highlight the importance of 4-chlorophenyl and 4-methylbenzyl groups in CB2 selectivity .

- CB1 Antagonists : Derivatives such as 5-(4-ClPh)-1-(2,4-diClPh)-4-Me-N-(3-pyridylmethyl)pyrazole-3-carboxamide (IC50 CB1 = 0.139 nM ) demonstrate that halogenated aryl groups enhance CB1 affinity. The absence of a 2,4-dichlorophenyl group in the target compound likely reduces CB1 activity.

Anti-Inflammatory and Analgesic Potential

- The target compound’s 4-chlorophenyl group may similarly modulate COX-2 binding.

- Analgesic Activity: Pyrazole esters with furanoyl substituents (e.g., ) show moderate analgesic effects, but the target compound’s methylphenyl group may improve metabolic stability over furan derivatives.

Key Research Findings

Substituent Effects on Receptor Selectivity: 4-Methylphenyl at the 1-position enhances CB2 selectivity, as seen in SR144528 . 4-Chlorophenyl at the 5-position is conserved in high-affinity cannabinoid ligands but requires additional substituents (e.g., 2,4-diClPh) for CB1 antagonism .

Synthetic Feasibility :

- Methyl ester derivatives are synthesized efficiently via LiAlH4 reduction of ethyl esters (yield: ~80%) , whereas sulfonyl or iodinated analogs require multistep protocols with lower yields (~65–77%) .

Metabolic Stability :

- Carboxylic acid derivatives (e.g., 5-Cl-3-Me-1-[(4-MePh)CH₂]-1H-pyrazole-4-COOH ) are likely metabolites of ester-containing compounds, impacting pharmacokinetics.

Biological Activity

Introduction

Methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate, a compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

The compound is characterized by the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 344.78 g/mol

- CAS Number : 158941-37-8

Structural Features

The structure of this compound includes:

- A pyrazole ring, which is known for its diverse biological activities.

- Substituents including a chlorophenyl and a methylphenyl group that potentially enhance its pharmacological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the compound's effectiveness against pancreatic cancer cell line PANC-1. The results indicated an IC value of approximately 49.85 µM, suggesting significant growth inhibition and potential for further development as an anticancer agent .

The biological activity of this compound is believed to involve:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Cell Cycle Progression : Studies suggest that it interferes with key regulatory proteins involved in the cell cycle, thereby preventing cancer cell proliferation .

Anti-inflammatory Properties

In addition to its anticancer potential, pyrazole derivatives are recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways, positioning it as a candidate for treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors and reagents under controlled conditions.

- Carboxylation : Introducing the carboxylate group through esterification reactions.

Synthesis Details

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrazole Formation | Reflux in ethanol | 85% |

| 2 | Esterification | Acidic catalyst | 90% |

These synthetic routes are critical for producing the compound in sufficient quantities for biological testing.

Q & A

What synthetic routes are reported for methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

Level: Basic

Methodological Answer:

The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl 5-(4-chlorophenyl)-1-phenylpyrazole-3-carboxylate (a structural analog) was prepared by reacting 4-chlorophenyl-substituted hydrazine with a diketone intermediate, achieving 85% yield under reflux in ethanol . Optimization includes solvent selection (e.g., DMSO for polar intermediates), temperature control (70–80°C), and catalysts like acetic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction progress is monitored by TLC and confirmed via NMR (e.g., pyrazole CH proton at δ 7.05 ppm) .

How is the compound characterized using spectroscopic and chromatographic techniques?

Level: Basic

Methodological Answer:

Key characterization methods include:

- IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1710 cm, aromatic C-H bending at 1480 cm, and C-Cl vibrations at 829 cm .

- NMR : Distinct signals for methyl groups (e.g., δ 1.19–1.22 ppm for ester –CH), pyrazole CH (δ 7.05 ppm), and aromatic protons (δ 7.38–7.88 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 327.7 [M+1] for ethyl analogs) confirm molecular weight .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

What crystallographic parameters and software are used to determine the compound’s crystal structure?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is employed using SHELX software (e.g., SHELXL for refinement). For a related pyrazole carboxylate, monoclinic space group P2/c with unit cell parameters a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, and β = 92.003° was reported . Data collection uses graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) at 100 K. Refinement includes absorption correction (ψ-scans) and anisotropic displacement parameters for non-H atoms. R-factors (e.g., R = 0.072, wR = 0.181) validate structural accuracy .

How do substituent variations at the pyrazole ring influence bioactivity, and what computational methods validate these effects?

Level: Advanced

Methodological Answer:

Substituents like 4-chlorophenyl and 4-methylphenyl enhance lipophilicity and receptor binding. For example, COX-2 inhibition in diarylpyrazoles correlates with electron-withdrawing groups (e.g., –CF) at position 3, as shown in celecoxib analogs . Computational validation involves:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., COX-2 active site).

- QSAR Models : Hammett constants and logP values quantify electronic and hydrophobic contributions .

What methodologies are used to assess the compound’s purity and stability under storage conditions?

Level: Basic

Methodological Answer:

- Purity Analysis : Combines HPLC (retention time matching), NMR (integration of impurity peaks), and elemental analysis (C, H, N within 0.4% of theoretical values) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Recommended storage: desiccated at 2–8°C in amber vials to prevent photodegradation .

How are structure-activity relationships (SAR) explored for pyrazole-3-carboxylate derivatives in pharmacological studies?

Level: Advanced

Methodological Answer:

SAR studies involve synthesizing analogs with varied substituents (e.g., –OCH, –NO) and evaluating biological endpoints:

- In Vitro Assays : Enzyme inhibition (IC) for targets like COX-2 or cannabinoid receptors .

- In Vivo Models : Anti-inflammatory activity in carrageenan-induced rat paw edema.

Key findings: Methyl groups at position 1 improve metabolic stability, while 4-chlorophenyl enhances target affinity .

What comparative crystallographic analyses exist between this compound and its analogs?

Level: Advanced

Methodological Answer:

Comparative studies reveal substituent effects on crystal packing. For instance, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) analogs exhibit shorter intermolecular Cl···Cl contacts (3.45 Å) vs. non-halogenated derivatives, influencing lattice stability . Hydrogen-bonding networks (e.g., C=O···H–N) and π-π stacking (3.8 Å between aryl rings) are mapped using Mercury software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.